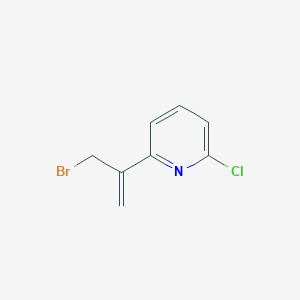

2-(1-Bromomethylvinyl)-6-chloropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrClN |

|---|---|

Molecular Weight |

232.50 g/mol |

IUPAC Name |

2-(3-bromoprop-1-en-2-yl)-6-chloropyridine |

InChI |

InChI=1S/C8H7BrClN/c1-6(5-9)7-3-2-4-8(10)11-7/h2-4H,1,5H2 |

InChI Key |

DQECFJOJPZYDGG-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CBr)C1=NC(=CC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Bromomethylvinyl 6 Chloropyridine

Retrosynthetic Disconnections of the 2-(1-Bromomethylvinyl)-6-chloropyridine Structure

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. wikipedia.orgamazonaws.comias.ac.innih.govslideshare.net For this compound, several logical disconnections can be proposed to devise a viable synthetic strategy.

The primary retrosynthetic disconnections are as follows:

C-Br Bond Disconnection (Functional Group Interconversion - FGI): The bromomethyl group is an alkyl halide, which can be readily synthesized from the corresponding alcohol through a substitution reaction. This leads to the precursor, 2-(1-(hydroxymethyl)vinyl)-6-chloropyridine. This transformation is a standard functional group interconversion.

C=C Bond Disconnection (Wittig Reaction): The vinyl group can be formed through a Wittig reaction, a reliable method for creating carbon-carbon double bonds from carbonyl compounds. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgresearchgate.net This disconnection breaks the double bond, leading to 2-acetyl-6-chloropyridine and a methylide phosphorane, which is generated from a methyltriphenylphosphonium (B96628) halide.

C-C Bond Disconnection (Sonogashira Coupling): An alternative approach to forming the vinyl precursor involves a Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.orgwashington.edulibretexts.orgorganic-chemistry.org This would involve disconnecting the bond between the pyridine (B92270) ring and the vinyl group. A plausible route would start with a di-halogenated pyridine, such as 2-bromo-6-chloropyridine (B1266251), which could be coupled with a suitable alkyne, like propargyl alcohol. Subsequent transformation of the resulting propargyl alcohol would be necessary to achieve the desired vinyl structure.

These disconnections suggest that key precursors for the synthesis would be derivatives of 6-chloropyridine, such as 2-acetyl-6-chloropyridine or 2-bromo-6-chloropyridine.

Foundational Synthetic Routes and Reaction Pathways

Based on the retrosynthetic analysis, several synthetic routes can be designed. These routes rely on well-established reaction mechanisms to introduce the necessary functional groups onto the pyridine core.

The functionalization of the pyridine ring with a chlorine atom at the 6-position is a crucial first step. Pyridine is an electron-deficient heterocycle, which makes direct electrophilic halogenation challenging. youtube.com More effective methods often start with a pre-functionalized pyridine ring. For instance, 2-amino-6-chloropyridine (B103851) can be synthesized from 2,6-dichloropyridine (B45657) by reaction with ammonia (B1221849) at high temperatures or through a multi-step process involving a hydrazino intermediate. psu.edu Another common strategy is the chlorination of a corresponding pyridone using a chlorinating agent like phosphorus oxychloride (POCl₃).

With the 6-chloropyridine core in hand, the next phase is the introduction of the 1-bromomethylvinyl group at the 2-position.

One robust method is the Wittig reaction . wikipedia.orgorganic-chemistry.org This would involve the reaction of 2-acetyl-6-chloropyridine with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide is typically generated in situ by treating methyltriphenylphosphonium bromide with a strong base like n-butyllithium. This reaction would yield 2-isopropenyl-6-chloropyridine. Subsequent allylic bromination, for instance with N-bromosuccinimide (NBS) and a radical initiator, would introduce the bromomethyl group.

Alternatively, a Sonogashira coupling provides another pathway. wikipedia.orglibretexts.org This cross-coupling reaction uses a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In this context, 2-bromo-6-chloropyridine could be coupled with propargyl alcohol. The resulting 2-(3-hydroxyprop-1-yn-1-yl)-6-chloropyridine can then be hydrogenated using a Lindlar catalyst to selectively reduce the alkyne to a cis-alkene, yielding 2-(1-(hydroxymethyl)vinyl)-6-chloropyridine. The final step would be the conversion of the allylic alcohol to the bromide using a reagent like phosphorus tribromide (PBr₃).

A plausible multi-step synthesis for this compound can be outlined as follows:

Route A: Via Wittig Reaction

Synthesis of 2-acetyl-6-chloropyridine: This key intermediate can be prepared from a suitable 6-chloropyridine precursor, for example, through the reaction of 2-bromo-6-chloropyridine with a Grignard reagent followed by acylation. wikipedia.org

Wittig Olefination: Reaction of 2-acetyl-6-chloropyridine with methylenetriphenylphosphorane to form 2-(prop-1-en-2-yl)-6-chloropyridine.

Allylic Bromination: Treatment of the resulting alkene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN or benzoyl peroxide to yield the final product. google.com

Route B: Via Sonogashira Coupling

Synthesis of 2-bromo-6-chloropyridine: A commercially available or synthetically accessible starting material.

Sonogashira Coupling: Palladium/copper-catalyzed coupling of 2-bromo-6-chloropyridine with propargyl alcohol.

Selective Reduction: Partial hydrogenation of the alkyne intermediate to an alkene using a poisoned catalyst like Lindlar's catalyst.

Bromination: Conversion of the resulting allylic alcohol to the target compound using a brominating agent such as PBr₃.

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target compound is highly dependent on the efficient preparation of its key precursors.

Various 6-chloropyridine derivatives serve as foundational starting materials. Their synthesis is well-documented in the chemical literature.

2-Amino-6-chloropyridine: This compound can be prepared from 2,6-dichloropyridine. One method involves the reaction of 2,6-dichloropyridine with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazino-6-chloropyridine, which is then reduced to the desired aminopyridine. psu.edu

2-Bromo-6-chloropyridine: This can be synthesized from 2,6-dibromopyridine (B144722) through a halogen exchange reaction.

2-Acetyl-6-chloropyridine: This key intermediate can be synthesized by the acylation of a 2-metalated-6-chloropyridine. For example, 2-bromo-6-chloropyridine can be converted to its Grignard reagent and then reacted with an acetylating agent. wikipedia.org An analogous synthesis of 2-chloro-5-acetylpyridine involves the reaction of 5-bromo-2-chloropyridine (B1630664) with an isopropylmagnesium chloride-lithium chloride complex, followed by treatment with N-methoxy-N-methylacetamide. chemicalbook.com

Below is a table summarizing the synthesis of some key precursors.

| Precursor | Starting Material(s) | Reagents and Conditions | Yield (%) |

| 2-Hydrazino-6-chloropyridine | 2,6-Dichloropyridine | 80% Hydrazine hydrate, reflux | High |

| 2-Amino-6-chloropyridine | 2-Hydrazino-6-chloropyridine | Raney Nickel, H₂ | 85% |

| 2-Chloro-5-acetylpyridine | 5-Bromo-2-chloropyridine | i-PrMgCl·LiCl, THF; then N-methoxy-N-methylacetamide | 84% |

Synthetic Access to 6-Chloropyridine Derivatives

Preparation of 2,6-Dichloropyridine and Related Halogenated Pyridines

2,6-Dichloropyridine is a key intermediate in the synthesis of many pharmaceutical and agrochemical compounds. wikipedia.org It is commercially available but can also be synthesized through various methods. A common industrial method involves the direct chlorination of pyridine. This reaction is typically carried out at high temperatures, and 2-chloropyridine (B119429) is formed as an intermediate. wikipedia.org Further chlorination leads to the formation of 2,6-dichloropyridine.

One patented process describes the preparation of 2,6-dichloropyridine by reacting 2-chloropyridine with chlorine in the liquid phase at a temperature of 160°C or higher, notably in the absence of a catalyst. google.com This method is reported to produce high-purity 2,6-dichloropyridine in high yields. google.com Another approach involves the reaction of 2-chloropyridine or its hydrochloride salt with chlorine under photoinitiation at temperatures between 160-190°C. google.com This catalyst-free and solvent-free method is highlighted for its simplicity, high conversion rate, and high selectivity. google.com

For the synthesis of other halogenated pyridines, such as 2-bromo-6-chloropyridine, a common strategy involves the derivatization of an existing di-halogenated pyridine. For instance, 2,6-dibromopyridine can be treated with n-butyllithium followed by a chlorine source to yield 2-bromo-6-chloropyridine. chemicalbook.com

Derivatization of Pyridine Rings for Specific Substitution Patterns

Achieving specific substitution patterns on the pyridine ring is crucial for the synthesis of complex molecules. The electronic nature of the pyridine ring, being electron-deficient, generally makes it susceptible to nucleophilic substitution, especially at the 2- and 4-positions when a good leaving group (like a halogen) is present. Conversely, electrophilic substitution is more challenging and typically occurs at the 3- and 5-positions.

The inherent reactivity of the pyridine ring can be modulated by the presence of substituents. Electron-donating groups can activate the ring towards electrophilic attack, while electron-withdrawing groups enhance its susceptibility to nucleophilic attack. acs.org For instance, the chlorine atoms in 2,6-dichloropyridine make the ring electron-deficient and prime for nucleophilic substitution at those positions.

Directed ortho-metalation is a powerful technique for introducing substituents at specific positions adjacent to a directing group. For example, 2-chloropyridine can be selectively metalated at the 3-position, allowing for the introduction of various electrophiles. rsc.org This strategy provides a route to 2,3-disubstituted pyridines.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used for the derivatization of halogenated pyridines. mdpi.comnobelprize.org These reactions, typically catalyzed by palladium complexes, allow for the formation of carbon-carbon bonds by coupling the halogenated pyridine with an organoboron compound. mdpi.comnobelprize.org This method is highly versatile for introducing a wide range of substituents onto the pyridine ring.

Generation of Bromomethylvinyl Precursors

The "1-Bromomethylvinyl" moiety is a key functional group in the target molecule. Its synthesis and subsequent attachment to the pyridine ring are critical steps. While a direct, one-step precursor for the "1-bromomethylvinyl" group may not be readily available, it can be constructed through a series of well-established organic transformations.

A plausible synthetic route to a "bromomethylvinyl" precursor could start from a simple ketone, such as acetone. A Wittig reaction using a phosphonium ylide containing a protected hydroxymethyl group could be employed to form the vinyl backbone. Subsequent deprotection and bromination of the allylic alcohol would yield a suitable precursor.

Alternatively, an organometallic approach could be considered. For example, a vinyl Grignard reagent could be reacted with formaldehyde (B43269) to produce an allylic alcohol, which can then be brominated. The specific precursor required for attachment to the 6-chloropyridine ring would likely be an organometallic reagent, such as a vinyl Grignard or a vinylboronic ester, bearing the bromomethyl group in a protected form.

Advanced Synthetic Methodologies and Optimization Strategies

To improve the efficiency, selectivity, and sustainability of the synthesis of this compound, advanced methodologies and optimization strategies can be employed.

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved selectivity. For the synthesis of the target compound, catalytic cross-coupling reactions are highly relevant for attaching the vinyl group to the pyridine ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, are powerful tools for forming carbon-carbon bonds between a halogenated pyridine and a vinyl organometallic reagent. nobelprize.orgnih.gov For example, a vinylboronic acid or ester functionalized with a protected bromomethyl group could be coupled with 2,6-dichloropyridine under palladium catalysis. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. mdpi.com

Ruthenium-catalyzed reactions have also shown promise in the functionalization of vinylpyridines. For instance, a ruthenium-catalyzed deoxygenative coupling of vinylpyridines with aldehydes or ketones has been reported, demonstrating the potential of this metal in activating such systems. rsc.org While not a direct synthesis of the target molecule, this methodology highlights the potential for developing novel catalytic approaches.

Copper-catalyzed reactions are also widely used in pyridine synthesis and derivatization. nih.gov They can be employed in cross-coupling reactions and in the construction of the pyridine ring itself. nih.gov

Table 1: Overview of Potential Catalytic Systems

| Catalytic System | Reaction Type | Application in Synthesis | Key Advantages |

|---|---|---|---|

| Palladium-based catalysts | Suzuki, Stille, Negishi coupling | Attachment of the vinyl group | High efficiency, broad substrate scope |

| Ruthenium-based catalysts | Deoxygenative coupling | Functionalization of vinylpyridines | Novel reactivity patterns |

| Copper-based catalysts | Cross-coupling, Cycloadditions | Pyridine ring formation and derivatization | Cost-effective, versatile |

Process Intensification and Scale-Up Approaches

For the large-scale production of this compound, process intensification and scale-up are essential considerations. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. mdpi.com

Continuous flow chemistry offers significant advantages over traditional batch processing for scale-up. organic-chemistry.orgresearchgate.net In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This can lead to improved yields, higher purity, and enhanced safety, especially for exothermic or hazardous reactions. organic-chemistry.org The N-oxidation of pyridine derivatives has been successfully demonstrated in a continuous flow microreactor, showcasing the potential of this technology for pyridine chemistry. organic-chemistry.org

When scaling up chemical reactions, several factors need to be carefully considered, including heat transfer, mass transfer, and reaction kinetics. researchgate.netacsgcipr.org The choice of solvent, catalyst loading, and purification methods must be optimized for large-scale production to ensure cost-effectiveness and minimize environmental impact. researchgate.net Safety is also a paramount concern, and a thorough risk assessment should be conducted before any scale-up operations. acsgcipr.org

Table 2: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scale | Limited by vessel size | Scalable by extending run time |

| Heat Transfer | Often inefficient | Highly efficient |

| Safety | Potential for thermal runaway | Inherently safer due to small reaction volume |

| Control | Less precise | Precise control over parameters |

| Productivity | Can be lower | Often higher for optimized processes |

Chemical Reactivity and Mechanistic Investigations of 2 1 Bromomethylvinyl 6 Chloropyridine

Reactivity at the Halogen-Substituted Centers

The two halogen atoms in 2-(1-Bromomethylvinyl)-6-chloropyridine, bromine and chlorine, exhibit different reactivities. The bromine atom is part of a bromomethyl group attached to a vinyl substituent, while the chlorine atom is directly attached to the pyridine (B92270) ring. This structural difference is key to understanding the compound's chemical behavior.

Nucleophilic Substitution Reactions of this compound

Nucleophilic substitution reactions are a major class of reactions for this compound. These reactions can occur at either the bromomethyl group or the pyridine ring, depending on the reaction conditions and the nucleophile used.

The bromomethyl group is susceptible to bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, a nucleophile attacks the carbon atom, and the leaving group (in this case, the bromide ion) departs in a single, concerted step. masterorganicchemistry.comyoutube.com This process results in the inversion of the stereochemical configuration at the carbon atom. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com

The accessibility of the carbon atom in the bromomethyl group makes it a prime target for nucleophiles. Steric hindrance plays a significant role in SN2 reactions, with less hindered substrates reacting more rapidly. masterorganicchemistry.com

Table 1: Factors Influencing SN2 Reactions at the Bromomethyl Position

| Factor | Description |

|---|---|

| Nucleophile Strength | Stronger nucleophiles increase the reaction rate. |

| Solvent | Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophile, leaving the anion more reactive. |

| Leaving Group Ability | Bromide is a good leaving group, facilitating the reaction. |

| Steric Hindrance | The primary nature of the carbon atom in the bromomethyl group favors SN2 reactions. |

The chlorine atom on the pyridine ring can be replaced through nucleophilic aromatic substitution (SNAr). Pyridine and its derivatives are generally more reactive towards nucleophiles than benzene (B151609). youtube.com The nitrogen atom in the pyridine ring is electron-withdrawing, which makes the ring electron-deficient and more susceptible to nucleophilic attack, especially at the 2- and 4-positions. stackexchange.comquora.com

The mechanism of SNAr reactions typically involves two steps: the addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. pearson.com The stability of the intermediate is a key factor in determining the reaction rate. For pyridine, the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate and facilitates the reaction. stackexchange.comquora.com However, some SNAr reactions may proceed through a concerted mechanism. nih.gov

Table 2: Comparison of Nucleophilic Substitution Sites

| Feature | Bromomethyl Position (SN2) | Pyridine Ring (SNAr) |

|---|---|---|

| Mechanism | One-step, concerted | Typically two-step (addition-elimination) |

| Intermediate | Transition state | Meisenheimer complex |

| Stereochemistry | Inversion of configuration | Not applicable |

| Driving Force | Good leaving group, accessible carbon | Electron-deficient ring, stable intermediate |

When this compound reacts with a nucleophile, the site of attack depends on the relative reactivity of the two positions and the reaction conditions. The bromomethyl group is generally more reactive towards nucleophiles than the chloro-substituted pyridine ring. This is because SN2 reactions at sp3-hybridized carbons are often kinetically favored over SNAr reactions at sp2-hybridized carbons.

However, the choice of nucleophile and reaction conditions can influence the outcome. Strong, hard nucleophiles may favor attack at the bromomethyl position, while softer nucleophiles might show a preference for the pyridine ring under certain conditions. The use of a catalyst can also alter the regioselectivity of the reaction.

Cross-Coupling Reaction Pathways

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.org this compound can participate in these reactions at both the vinyl bromide (after an appropriate transformation) and the aryl chloride positions.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound with a halide or triflate. mdpi.comcore.ac.uk The 6-chloro position of the pyridine ring can undergo Suzuki-Miyaura coupling with various boronic acids or esters to form biaryl compounds. researchgate.netresearchgate.net The reaction is typically catalyzed by a palladium complex and requires a base. organic-chemistry.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. mdpi.com

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org The 6-chloro position can react with alkenes in the presence of a palladium catalyst and a base to form substituted pyridines. organic-chemistry.org The reaction generally proceeds with high trans selectivity. organic-chemistry.org

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The 6-chloro position can be coupled with terminal alkynes using a palladium catalyst, a copper co-catalyst, and a base. scirp.org This method is useful for synthesizing aryl- and heteroaryl-alkynes. washington.edu

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Product Type |

|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Biaryl or vinyl-substituted pyridine |

| Heck | Alkene | Alkene-substituted pyridine |

| Sonogashira | Terminal alkyne | Alkyne-substituted pyridine |

Other Transition Metal-Mediated Coupling Reactions

The presence of a chloro-substituent on the pyridine ring and a bromo-substituent on the vinyl side chain makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. While the allylic bromide is highly reactive, the vinyl and aryl halides can also participate in coupling reactions, often under palladium catalysis. wikipedia.org

Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are powerful tools for forming new bonds. wikipedia.orgorganic-chemistry.org In the context of this compound, the chlorine atom on the pyridine ring can undergo oxidative addition to a low-valent palladium complex, initiating the catalytic cycle.

The Suzuki-Miyaura coupling , for instance, would involve the reaction of the chloropyridine moiety with an organoboron reagent in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is widely used for the formation of biaryl compounds. organic-chemistry.org The efficiency of the coupling can be influenced by the choice of ligands on the palladium catalyst. organic-chemistry.org Similarly, the Heck reaction facilitates the coupling of the chloropyridine with an alkene to form a substituted pyridine derivative. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with an unsaturated halide, an alkene, a base, and a palladium catalyst. wikipedia.org

The reactivity of the vinyl bromide in such coupling reactions is also a consideration. Vinyl halides are known substrates for a variety of palladium-catalyzed cross-couplings, including the Suzuki and Stille reactions. rsc.org The relative reactivity of the aryl chloride versus the vinyl bromide would depend on the specific reaction conditions and the catalyst system employed. In some cases, selective coupling at one position over the other may be achievable.

The following table provides a summary of potential transition metal-mediated coupling reactions involving this compound:

| Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product Type |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester | Pd(0) complex, base | Aryl- or vinyl-substituted pyridine |

| Heck Reaction | Alkene | Pd(0) complex, base | Alkenyl-substituted pyridine |

| Sonogashira Coupling | Terminal alkyne | Pd(0) complex, Cu(I) co-catalyst, base | Alkynyl-substituted pyridine |

| Stille Coupling | Organostannane | Pd(0) complex | Aryl-, vinyl-, or alkyl-substituted pyridine |

| Buchwald-Hartwig Amination | Amine | Pd(0) complex, base | Amino-substituted pyridine |

Reactivity of the Vinyl Moiety

The vinyl group in this compound is an electron-rich double bond, making it susceptible to attack by electrophiles. Its reactivity is influenced by the adjacent bromomethyl group and the electron-withdrawing nature of the 6-chloropyridine ring.

Electrophilic addition is a characteristic reaction of alkenes. wikipedia.org In this process, the π-bond of the vinyl group acts as a nucleophile, attacking an electrophile. This results in the formation of a carbocation intermediate, which is then attacked by a nucleophile to give the final addition product. wikipedia.org

For this compound, the addition of hydrogen halides (HX), halogens (X₂), and water (in the presence of an acid catalyst) to the vinyl group are expected reactions. wikipedia.org The regioselectivity of these additions is generally governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.org This leads to the formation of the more stable carbocation intermediate.

The stability of the carbocation intermediate is a key factor in determining the reaction outcome. The proximity of the electron-withdrawing 6-chloropyridine ring would likely destabilize a carbocation at the α-position to the ring. Conversely, a carbocation at the terminal carbon of the vinyl group would be more stable.

A summary of expected electrophilic addition reactions is presented in the table below:

| Reagent | Electrophile | Nucleophile | Predicted Major Product |

| HBr | H⁺ | Br⁻ | 2-(1-bromo-1-bromomethylethyl)-6-chloropyridine |

| Cl₂ | Cl⁺ (polarized) | Cl⁻ | 2-(1,2-dichloro-1-bromomethylethyl)-6-chloropyridine |

| H₂O / H⁺ | H⁺ | H₂O | 2-(1-hydroxy-1-bromomethylethyl)-6-chloropyridine |

The vinyl group can also participate in radical reactions. For instance, in the presence of a radical initiator, such as AIBN or benzoyl peroxide, radical addition of species like HBr can occur. In contrast to electrophilic addition, the radical addition of HBr proceeds via an anti-Markovnikov pathway. This is due to the formation of the more stable radical intermediate.

The allylic bromomethyl group also introduces the possibility of radical substitution reactions. Under appropriate conditions, the bromine atom could be abstracted to form an allylic radical, which could then undergo further reactions.

The vinyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.org The reactivity of the vinylpyridine as a dienophile is influenced by the electronic nature of the pyridine ring. The electron-withdrawing character of the 6-chloropyridine ring can enhance the dienophilic character of the vinyl group.

Lewis acid catalysis can significantly promote Diels-Alder reactions involving vinylpyridines, leading to higher yields and selectivities. digitellinc.comnih.gov The Lewis acid coordinates to the nitrogen atom of the pyridine ring, further increasing the electron-withdrawing effect and activating the dienophile towards reaction with a diene. nih.gov

The table below illustrates a potential Diels-Alder reaction:

| Diene | Dienophile | Conditions | Product Type |

| 1,3-Butadiene | This compound | Thermal or Lewis acid catalysis | Substituted cyclohexenylpyridine |

Reactivity of the Pyridine Core

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This makes it generally less reactive towards electrophilic aromatic substitution than benzene. The presence of a chlorine atom at the 6-position further deactivates the ring.

Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly slower than on benzene due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org The reaction is further disfavored because the nitrogen atom can be protonated or coordinate to a Lewis acid under the acidic conditions often required for SEAr, which further deactivates the ring. wikipedia.org

To enhance the reactivity of the pyridine ring towards electrophilic substitution, it can be converted to the corresponding N-oxide. youtube.com The N-oxide group is an activating group and directs incoming electrophiles to the ortho and para positions. youtube.com After the substitution reaction, the N-oxide can be reduced back to the pyridine. youtube.com

Reduction Reactions of the Pyridine Ring

The pyridine ring is an aromatic system that can undergo reduction under various conditions, leading to dihydropyridine (B1217469), tetrahydropyridine, or fully saturated piperidine (B6355638) derivatives. The presence of both a chloro and a 1-bromomethylvinyl substituent on the pyridine ring of this compound introduces electronic and steric factors that influence its susceptibility to reduction.

Catalytic Hydrogenation:

Catalytic hydrogenation is a common method for the reduction of pyridine rings, typically employing transition metal catalysts such as platinum, palladium, or rhodium. For a related compound, 2-vinylpyridine, catalytic hydrogenation with a rhodium oxide (Rh₂O₃) catalyst has been shown to reduce both the vinyl group and the pyridine ring. rsc.org This suggests that under similar conditions, this compound would likely be reduced to 2-(2-bromoethyl)-6-chloropiperidine. The reaction proceeds via the Horiuti-Polanyi mechanism, involving the adsorption of the pyridine ring and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the aromatic system. wikipedia.org

The general mechanism for catalytic hydrogenation involves:

Adsorption of the pyridine derivative onto the metal catalyst surface.

Dissociation of molecular hydrogen (H₂) into hydrogen atoms on the catalyst surface.

Stepwise transfer of hydrogen atoms from the catalyst surface to the adsorbed pyridine ring, leading to the formation of the piperidine ring.

Birch Reduction:

The Birch reduction is a dissolving-metal reduction that utilizes an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol). wikipedia.org This reaction typically reduces aromatic rings to 1,4-dienes. The mechanism involves the formation of a radical anion by the addition of a solvated electron to the aromatic ring, followed by protonation by the alcohol. byjus.commasterorganicchemistry.com A second electron transfer and protonation then yield the final product. byjus.commasterorganicchemistry.com

For this compound, the Birch reduction would likely lead to a dihydropyridine derivative. The regioselectivity of the reduction would be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chloro group would influence the stability of the intermediate radical anion, directing the reduction pathway.

The general steps of the Birch reduction are:

Formation of a radical anion by the addition of a solvated electron to the pyridine ring.

Protonation of the radical anion by an alcohol.

Addition of a second solvated electron to the resulting radical.

Protonation of the resulting anion to give the dihydropyridine product.

Reduction with Complex Metal Hydrides:

Reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of neutral pyridine rings due to their low hydridic character. However, they can reduce pyridinium (B92312) salts. Therefore, direct reduction of the pyridine ring in this compound with sodium borohydride is not expected to be a viable reaction.

Interactive Data Table: Plausible Reduction Products of this compound

| Reduction Method | Reagents | Plausible Product |

| Catalytic Hydrogenation | H₂, Rh₂O₃ | 2-(2-Bromoethyl)-6-chloropiperidine |

| Birch Reduction | Na, liq. NH₃, EtOH | Dihydro-2-(1-bromomethylvinyl)-6-chloropyridine |

| Complex Metal Hydride | NaBH₄ | No reaction (with neutral pyridine) |

Acid-Base Chemistry and Protonation Behavior of the Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, which imparts basic properties to the molecule. The basicity of the pyridine nitrogen is significantly influenced by the electronic effects of the substituents on the ring.

The protonation of the pyridine nitrogen can be represented by the following equilibrium:

C₅H₃(Cl)(C₃H₄Br)N + H₂O ⇌ C₅H₃(Cl)(C₃H₄Br)NH⁺ + OH⁻

The basicity is quantified by the pKa of its conjugate acid. The pKa of pyridine itself is 5.2. Substituents can either increase or decrease this value.

Electron-donating groups increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity (higher pKa).

Electron-withdrawing groups decrease the electron density on the nitrogen atom, making the lone pair less available for protonation and thus decreasing the basicity (lower pKa). scribd.comrdd.edu.iq

In this compound, we have two substituents to consider:

6-chloro group: Chlorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density on the pyridine nitrogen, making the compound less basic. For comparison, the pKa of 2-chloropyridine (B119429) is 0.49. scribd.com

2-(1-Bromomethylvinyl) group: The vinyl group can exhibit both inductive and resonance effects. The vinyl group itself is generally considered to be weakly electron-donating through resonance (+M effect) and weakly electron-withdrawing through an inductive effect (-I). The presence of the bromomethyl group further complicates this, likely adding a stronger -I effect. The pKa of 2-vinylpyridine is approximately 4.98-5.06, indicating a slight increase in basicity compared to pyridine, suggesting the +M effect may be slightly dominant in this case.

Interactive Data Table: pKa Values of Pyridine and Related Derivatives

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.2 |

| 2-Chloropyridine | 0.49 |

| 2-Vinylpyridine | ~5.0 |

| This compound | Predicted to be < 0.49 |

Theoretical and Computational Chemistry of 2 1 Bromomethylvinyl 6 Chloropyridine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational chemistry provides powerful tools to probe the distribution of electrons within a molecule and the nature of its molecular orbitals.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energies and shapes of these frontier orbitals are therefore key predictors of a molecule's chemical behavior.

The Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy orbital that is vacant of electrons. In a reaction with a nucleophile, the nucleophile will donate its electrons into the LUMO of the electrophile. The energy of the LUMO is an indicator of a molecule's electrophilicity; a lower LUMO energy generally corresponds to a more electrophilic molecule that is more susceptible to nucleophilic attack.

The spatial distribution of the LUMO is also critical. For a nucleophilic attack to occur at a specific site, there must be a significant lobe of the LUMO at that atom. Interestingly, in some molecules, the LUMO may not be localized on the expected reactive site. In such cases, the next lowest unoccupied molecular orbital, the LUMO+1, may be the relevant orbital for predicting the regioselectivity of nucleophilic attack.

For instance, in the case of some chloro-substituted pyridines and diazines, the LUMO may have very little density on the carbon atom bearing the chlorine. wuxibiology.com Instead, the LUMO+1 may have a significant lobe on this carbon, making it the more relevant orbital for predicting the outcome of a nucleophilic aromatic substitution reaction. wuxibiology.com For 2-chloropyridine (B119429), it has been noted that the LUMO has almost no lobe centered on the C-Cl carbon, while the LUMO+1 has a significant one, suggesting the LUMO+1 is the key orbital for nucleophilic attack at this position. wuxiapptec.com

Illustrative Data for 2-Chloropyridine Reactivity:

| Orbital | Significance in Nucleophilic Attack |

| LUMO | May have minimal density on the C-Cl carbon, making it less indicative of reactivity at this site. wuxiapptec.com |

| LUMO+1 | Often has a significant lobe on the C-Cl carbon, making it the more relevant orbital for predicting nucleophilic aromatic substitution. wuxiapptec.com |

The Highest Occupied Molecular Orbital (HOMO) is the highest energy orbital that contains electrons. In a reaction with an electrophile, the molecule will donate electrons from its HOMO. The energy of the HOMO is an indicator of a molecule's nucleophilicity; a higher HOMO energy generally corresponds to a more nucleophilic molecule that is more likely to react with electrophiles.

Similar to the LUMO, the spatial distribution of the HOMO is crucial for predicting the site of electrophilic attack. The reaction will preferentially occur at the atom or atoms where the HOMO has its largest lobes. In some cases, the HOMO-1 (the molecular orbital just below the HOMO in energy) might also play a role in reactivity, particularly if its energy is close to that of the HOMO or if it is more localized on a specific reactive site.

For 2-chloropyridine, the HOMO is a π orbital in the pyridine (B92270) ring, which is stabilized by hyperconjugation with the lone-pair p orbitals of the nitrogen and chlorine atoms. rsc.org The removal of an electron from this orbital, as in ionization, leads to a warped structure of the cation. rsc.org The adiabatic ionization energy of 2-chloropyridine has been determined to be 9.4743 ± 0.0005 eV, which is a direct measure of the energy of its HOMO. rsc.org

Illustrative Ionization Energy for 2-Chloropyridine:

| Parameter | Value |

| Adiabatic Ionization Energy | 9.4743 ± 0.0005 eV rsc.org |

Electrostatic Potential Surface Mapping and Charge Distribution

An electrostatic potential (ESP) surface map is a valuable tool in computational chemistry that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is created by calculating the electrostatic potential at various points on the electron density surface of the molecule. libretexts.org These maps are typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas) and blue indicating regions of positive electrostatic potential (electron-poor areas).

For example, in a study of 2-chloro-5-nitropyridine, the molecular electrostatic potential map was used to identify the preferred sites for electrophilic and nucleophilic attack. researchgate.net The regions of negative potential (red) are indicative of sites susceptible to electrophilic attack, while regions of positive potential (blue) are the likely targets for nucleophiles. researchgate.net

Aromaticity Analysis of the Substituted Pyridine Ring System

The aromaticity of the pyridine ring is a key determinant of its stability and reactivity. Aromaticity is a complex concept that is not directly measurable, but it can be quantified using various computational indices. These indices are based on different properties associated with aromaticity, such as bond length equalization, electron delocalization, and magnetic properties.

Commonly used aromaticity indices include:

HOMA (Harmonic Oscillator Model of Aromaticity): A geometry-based index that evaluates the deviation of bond lengths from an optimal aromatic value.

PDI (Para-Delocalization Index): An electronic index based on the delocalization of electrons between para-related atoms in a six-membered ring. nih.gov

FLU (Aromatic Fluctuation Index): An electronic index that measures the fluctuation of electron delocalization between adjacent atoms in a ring.

MCI (Multicenter Index): An electronic index that quantifies the extent of electron sharing over the entire ring. nih.gov

Benchmark studies on pyridine and its derivatives have shown that different computational methods and basis sets can yield varying values for these indices. rsc.org However, these studies provide a framework for understanding the relative aromaticity of different substituted pyridines and how substituents can modulate the electronic structure of the ring. rsc.org For instance, the introduction of substituents can lead to changes in bond lengths and electron delocalization, which are reflected in the calculated aromaticity indices.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a complete energy profile for a reaction pathway can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates, and can help to distinguish between different possible mechanistic pathways.

For a molecule like 2-(1-Bromomethylvinyl)-6-chloropyridine, computational modeling could be used to explore a variety of potential reactions, such as:

Nucleophilic substitution at the pyridine ring or at the bromomethyl group.

Electrophilic addition to the vinyl group.

Metal-catalyzed cross-coupling reactions at the chloro or bromo positions.

By modeling these reactions, it would be possible to predict the most likely products under different conditions and to gain a deeper understanding of the factors that control the reactivity of the molecule. While specific computational studies on the reaction mechanisms of this compound are not currently available, the general methodologies of computational reaction mechanism studies are well-established and could be readily applied to this system.

Structure-Reactivity Relationships and Predictive Modeling

The reactivity of this compound is governed by the electronic and steric properties of its substituents. The chlorine atom at the 6-position is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The vinyl group at the 2-position can also influence the electronic distribution in the ring through resonance.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reactivity of a series of related pyridine derivatives. chemrevlett.comnih.govnih.gov These models correlate structural or computational descriptors (e.g., Hammett constants, HOMO/LUMO energies, atomic charges) with experimentally observed reactivity. For a series of substituted pyridines, a QSAR model could be built to predict their reaction rates with a given nucleophile.

Key Structural Features and Their Expected Influence on Reactivity

| Structural Feature | Electronic Effect | Influence on Reactivity |

| 6-Chloro group | Inductive and resonance electron withdrawal | Activates the ring for nucleophilic aromatic substitution |

| 2-(1-Bromomethylvinyl) group | Potential for resonance interaction | Influences the electron density distribution in the ring |

| Pyridine Nitrogen | Electron withdrawing | Deactivates the ring towards electrophilic attack |

De Novo Computational Design of Related Pyridine Derivatives

De novo computational design involves the generation of novel molecular structures with desired properties. Starting from the scaffold of this compound, computational methods can be used to design new derivatives with, for example, enhanced reactivity for a specific application or improved biological activity.

One approach is to use automated software that can grow molecules within a defined active site of a protein or build molecules with specific electronic properties. For instance, if the goal is to design a more potent inhibitor of a particular enzyme, the this compound structure could be used as a starting point, and various functional groups could be computationally added and evaluated for their binding affinity. Molecular docking and molecular dynamics simulations are key tools in this process. ekb.eg

Advanced Applications in Chemical Synthesis

Utilization of 2-(1-Bromomethylvinyl)-6-chloropyridine as a Versatile Synthetic Building Block

The inherent reactivity of the vinyl bromide and the strategic placement of the chloro-substituent on the pyridine (B92270) ring make this compound a highly attractive precursor for a variety of chemical transformations.

Assembly of Complex Heterocyclic Systems

The construction of heterocyclic frameworks is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. The dual reactivity of this compound offers a powerful platform for the synthesis of novel fused and substituted heterocyclic systems. For instance, the vinyl bromide can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce diverse aryl, heteroaryl, or alkyl substituents. Concurrently, the 6-chloro position can undergo nucleophilic aromatic substitution, allowing for the introduction of various functionalities.

Table 1: Potential Reactions for Heterocycle Synthesis

| Reaction Type | Reagents and Conditions | Potential Product Class |

|---|---|---|

| Palladium-catalyzed Cross-Coupling | Arylboronic acids, Pd catalyst, base | Substituted vinylpyridines |

| Nucleophilic Aromatic Substitution | Amines, alkoxides, thiols | Functionalized pyridines |

This table represents hypothetical applications based on the known reactivity of similar functional groups, as direct research on this compound is not extensively documented in publicly available literature.

Stereoselective Construction of Carbon Frameworks

The creation of specific three-dimensional arrangements of atoms is crucial in the synthesis of biologically active molecules. While direct studies on the stereoselective reactions of this compound are limited, its structure suggests potential for asymmetric transformations. The vinyl group could, in principle, undergo stereoselective addition reactions, directed by chiral catalysts or auxiliaries, to install new stereocenters with high fidelity.

Role in Target-Oriented Synthesis and Medicinal Chemistry Research

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The unique substitution pattern of this compound makes it an intriguing starting point for the development of new therapeutic agents.

Scaffold Derivatization for Bioactive Compound Development

The ability to functionalize both the vinyl and chloro- positions of the molecule allows for the systematic exploration of chemical space around the pyridine core. This derivatization is key to optimizing the biological activity and pharmacokinetic properties of potential drug candidates. For example, the vinyl group could be transformed into a variety of functional groups, such as alcohols, epoxides, or amines, which can then be further elaborated.

Ligand Design and Synthesis

The nitrogen atom of the pyridine ring, along with other potential coordinating groups introduced through derivatization, makes this scaffold suitable for the design and synthesis of novel ligands for metal catalysis or as modulators of biological targets. The spatial arrangement of these coordinating atoms can be fine-tuned to achieve high affinity and selectivity for a specific metal ion or protein binding site.

Potential Applications in Material Science Research

The polymerizable vinyl group in this compound opens up possibilities for its use in material science. This monomer could potentially be polymerized or copolymerized to create functional polymers with unique properties conferred by the chloropyridine moiety. These properties could include tailored refractive indices, thermal stability, or the ability to coordinate with metal ions for applications in catalysis or sensing.

Precursors for Functional Polymers

The vinyl group in this compound serves as a polymerizable moiety, allowing it to act as a monomer in the synthesis of functional polymers. The presence of the bromomethyl group provides a site for post-polymerization modification, enabling the introduction of various functional groups to tune the polymer's properties. Research has demonstrated that polymers derived from this monomer can be designed to exhibit specific characteristics, such as enhanced thermal stability or tailored solubility.

The chloro-substituent on the pyridine ring also plays a crucial role, influencing the electronic nature of the monomer and the resulting polymer. This can impact the material's reactivity and its interactions with other substances. The ability to create polymers with a pyridine-containing backbone opens up possibilities for applications in catalysis, chemosensors, and smart materials, where the nitrogen atom of the pyridine ring can participate in coordination chemistry or acid-base interactions.

Table 1: Polymerization Methods for Pyridine-Containing Monomers

| Polymerization Technique | Initiator/Catalyst | Resulting Polymer Characteristics |

| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Broad molecular weight distribution |

| Anionic Polymerization | Organolithium compounds | Well-defined polymers with narrow molecular weight distribution |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | RAFT agents (e.g., dithioesters) | Controlled molecular weight and architecture |

This table provides a general overview of polymerization methods applicable to vinylpyridine derivatives. Specific conditions for this compound may vary.

Components for Optoelectronic Materials

The electronic properties inherent to the pyridine ring make this compound a promising candidate for the development of optoelectronic materials. Pyridine-containing polymers and oligomers are known to possess interesting photophysical properties, including fluorescence and phosphorescence. The electron-withdrawing nature of the nitrogen atom in the pyridine ring can influence the energy levels of the material's frontier molecular orbitals (HOMO and LUMO), which is a critical factor in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

By incorporating this compound into conjugated polymer backbones, it is possible to fine-tune the optoelectronic properties of the resulting materials. The chloro and bromomethylvinyl substituents offer handles for further chemical modifications, allowing for the strategic design of materials with optimized charge transport characteristics, light absorption/emission profiles, and environmental stability. For instance, the introduction of electron-donating or electron-withdrawing groups through the bromomethyl handle can alter the bandgap of the material, shifting its absorption and emission wavelengths.

Table 2: Potential Optoelectronic Applications of Materials Derived from Substituted Pyridines

| Application | Desired Material Property | Role of the Pyridine Moiety |

| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, balanced charge injection/transport | Electron-transporting or emissive layer |

| Organic Photovoltaics (OPVs) | Broad absorption spectrum, efficient charge separation and transport | Electron acceptor or donor material |

| Chemical Sensors | Change in optical or electronic properties upon analyte binding | Analyte recognition and signal transduction |

This table illustrates potential applications for materials incorporating substituted pyridine units. The specific performance of materials based on this compound would depend on the final polymer structure and device architecture.

Future Perspectives and Emerging Research Avenues

Innovations in Green and Sustainable Synthetic Methodologies for 2-(1-Bromomethylvinyl)-6-chloropyridine

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact and enhance efficiency. Future research into the synthesis of this compound is expected to focus on several key areas of sustainable chemistry.

One promising direction is the exploration of biocatalysis . Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. The use of engineered enzymes could enable the synthesis of this compound and its derivatives under mild conditions, potentially reducing the need for hazardous reagents and solvents.

Photocatalysis represents another burgeoning field with the potential to revolutionize the synthesis of vinylpyridines. Visible-light-mediated reactions can facilitate unique chemical transformations that are often difficult to achieve through thermal methods. Research in this area could lead to novel, energy-efficient pathways for the construction of the this compound scaffold.

Furthermore, the implementation of flow chemistry presents a significant opportunity for a more sustainable and scalable synthesis. Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity. The development of a continuous flow process for the production of this compound could streamline its manufacturing and reduce waste generation.

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, reduced use of hazardous materials. |

| Photocatalysis | Energy efficiency, novel reaction pathways, use of renewable energy sources. |

| Flow Chemistry | Improved safety and scalability, precise reaction control, higher yields and purity. |

Exploration of Undiscovered Reactivity Patterns and Novel Catalytic Systems

The inherent reactivity of this compound, stemming from its vinyl bromide and chloropyridine moieties, provides a rich platform for discovering new chemical transformations. Future research will likely delve into its untapped reactivity, particularly in the realm of modern catalytic systems.

The vinyl bromide group is a prime handle for palladium-catalyzed cross-coupling reactions . While established coupling methods exist, there is considerable scope for exploring novel catalytic systems that offer higher efficiency, broader substrate scope, and milder reaction conditions. The development of new phosphine (B1218219) ligands or palladium precatalysts could unlock new synthetic possibilities for creating complex molecules derived from this compound.

The field of organocatalysis , which utilizes small organic molecules as catalysts, offers a metal-free alternative for activating the vinylpyridine core. Chiral organocatalysts could be employed to achieve enantioselective transformations, a crucial aspect in the synthesis of biologically active compounds. Investigating the reactivity of this compound with various organocatalysts could lead to the discovery of novel asymmetric reactions.

Development of Advanced Computational Models for Enhanced Prediction

Computational chemistry is an indispensable tool for understanding and predicting chemical phenomena. The development of advanced computational models will be instrumental in accelerating research on this compound.

Density Functional Theory (DFT) studies can provide deep insights into the electronic structure, stability, and reactivity of the molecule. Such calculations can help in elucidating reaction mechanisms, predicting the regioselectivity and stereoselectivity of reactions, and designing more efficient catalysts. For instance, DFT could be used to model the transition states of various cross-coupling reactions involving this compound to identify the factors that govern reactivity.

Furthermore, the application of machine learning and artificial intelligence is poised to transform chemical research. Predictive models can be trained on existing experimental data to forecast reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. These in silico tools can significantly reduce the experimental effort required to discover new chemistry related to this compound.

Integration with High-Throughput Experimentation and Automation in Chemical Research

To accelerate the pace of discovery, the integration of high-throughput experimentation (HTE) and automation is crucial. These technologies enable the rapid screening of a large number of reaction conditions, catalysts, and substrates.

High-throughput screening platforms can be employed to quickly identify optimal conditions for the synthesis and functionalization of this compound. This approach can systematically explore a vast parameter space, including solvents, bases, catalysts, and temperatures, to pinpoint the most efficient and selective reaction protocols.

The development of automated synthesis platforms can further enhance research productivity. Robotic systems can perform reactions, purify products, and analyze results with minimal human intervention. The creation of automated flow synthesis systems for generating libraries of this compound derivatives would be a powerful tool for drug discovery and materials science.

| Technology | Application in this compound Research |

| High-Throughput Experimentation (HTE) | Rapid optimization of reaction conditions for synthesis and derivatization. |

| Automated Synthesis Platforms | Efficient library synthesis for screening and discovery programs. |

Expanding the Scope of Synthetic Transformations via Collaborative Research

The future of chemical research, including that of this compound, will be increasingly shaped by collaborative efforts. Partnerships between academic institutions and industrial laboratories can foster innovation and bridge the gap between fundamental research and practical applications.

Academic-industrial collaborations can leverage the complementary strengths of both sectors. Academic labs often excel in fundamental research and the development of novel synthetic methodologies, while industrial partners can provide resources for scaling up processes and exploring commercial applications. Such collaborations can accelerate the translation of new discoveries related to this compound into tangible products and technologies.

Furthermore, participation in research consortiums focused on synthetic methodology or specific therapeutic areas can provide access to a broader range of expertise and resources. These collaborative networks can tackle complex challenges that may be beyond the scope of a single research group, ultimately expanding the synthetic utility and application of this compound.

Q & A

Q. What are the key synthetic methodologies for preparing halogenated pyridine derivatives like 2-(1-Bromomethylvinyl)-6-chloropyridine?

The synthesis of brominated and chlorinated pyridines often involves regioselective alkylation or halogenation. For example, palladium-catalyzed O-alkylation of 2-pyridones can yield derivatives with controlled substitution patterns. A reported method uses palladium catalysts to achieve regioselective O-alkylation under mild conditions, avoiding unwanted N-alkylation . Key steps include:

Q. How can the structural integrity of this compound be confirmed experimentally?

Structural validation typically combines crystallography and spectroscopy:

- Single-crystal X-ray diffraction : Provides bond lengths (e.g., C–Br ≈ 1.9–2.0 Å), angles, and dihedral angles (e.g., 3.8° between pyridine and substituent planes) .

- NMR spectroscopy : H and C NMR to confirm vinyl proton coupling (J ≈ 10–16 Hz) and chlorine/bromine substitution patterns.

- Electrochemical analysis : Polarography can assess redox behavior, with half-wave potentials (e.g., -1.2 V vs. SCE) indicating electron-withdrawing effects of halogens .

Advanced Research Questions

Q. What challenges arise in achieving regioselective alkylation of pyridine derivatives, and how can they be mitigated?

Regioselectivity challenges stem from the ambident reactivity of pyridones, where O- and N-alkylation compete. Strategies include:

- Catalyst design : Palladium complexes (e.g., Pd(PPh)) favor O-alkylation by stabilizing transition states through π-backbonding .

- Proton shuttle suppression : Use of aprotic solvents (e.g., DMF) to minimize tautomerization that promotes N-alkylation .

- Steric control : Bulky substituents (e.g., bromomethylvinyl groups) direct alkylation to less hindered oxygen sites.

Q. How does pH influence the electrochemical behavior of 6-chloropyridine derivatives?

At high pH (>10), 6-chloropyridine derivatives exhibit reduced polarographic wave heights due to deprotonation and potential hydroxide ion interference. For example:

- Wave splitting : At pH 13, two overlapping waves emerge, with the second wave masked by supporting electrolyte discharge .

- Pyridone formation test : Acidification of high-pH solutions reverts the compound to its original form, confirmed by unchanged diffusion currents and half-wave potentials .

- Methodological note : Use log[(i - i)/i] vs. E curves to calculate transfer coefficients (α ≈ 0.5–0.7) for mechanistic insights .

Q. What supramolecular interactions stabilize the crystal structures of halogenated pyridine derivatives?

Halogen bonding and hydrogen bonding play critical roles:

- Halogen∙∙∙π interactions : Bromine atoms engage with aromatic rings (distance ≈ 3.5 Å) to stabilize layered packing .

- Hydrogen bonding networks : Water molecules in coordination complexes (e.g., Co(II)-6-chloropyridine carboxylate) form O–H∙∙∙O/N bonds (2.6–2.8 Å), creating 3D frameworks .

- Van der Waals forces : Chlorine substituents enhance lattice stability via Cl∙∙∙Cl contacts (3.3–3.5 Å) .

Methodological Considerations

Q. How can computational modeling complement experimental data for halogenated pyridines?

- DFT calculations : Optimize molecular geometry and predict electrostatic potential maps to identify reactive sites (e.g., nucleophilic O vs. N).

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

- Crystallographic software : SHELX and Olex2 refine diffraction data, resolving disorder in flexible substituents .

Q. What analytical techniques are suitable for studying decomposition pathways under thermal stress?

- Thermogravimetric analysis (TGA) : Track mass loss (e.g., ~150–200°C) due to Br/Cl elimination.

- GC-MS : Identify volatile degradation products (e.g., HCl, HBr).

- In situ XRD : Monitor phase changes during heating to detect intermediate crystalline forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.